![molecular formula C12H17N3O2 B166187 Ethyl 6-(piperazin-1-yl)nicotinate CAS No. 132521-78-9](/img/structure/B166187.png)
Ethyl 6-(piperazin-1-yl)nicotinate
Overview
Description
Ethyl 6-(piperazin-1-yl)nicotinate is a chemical compound with the molecular formula C12H17N3O2 and a molecular weight of 235.28 g/mol . This compound is primarily used for research purposes, particularly in the field of proteomics . It is a derivative of nicotinic acid and piperazine, combining the structural features of both these molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-(piperazin-1-yl)nicotinate typically involves the reaction of nicotinic acid derivatives with piperazine. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . Another approach involves the Ugi reaction, which is a multicomponent reaction that forms piperazine derivatives . Additionally, the ring opening of aziridines under the action of N-nucleophiles and the intermolecular cycloaddition of alkynes bearing amino groups are also employed .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-(piperazin-1-yl)nicotinate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different reduced forms, such as amines.
Substitution: It can undergo nucleophilic substitution reactions, where the piperazine ring can be modified with different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted piperazine derivatives .
Scientific Research Applications
Ethyl 6-(piperazin-1-yl)nicotinate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is utilized in studies involving enzyme inhibition and receptor binding.
Medicine: Research into its potential therapeutic effects, particularly in the development of new drugs, is ongoing.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Ethyl 6-(piperazin-1-yl)nicotinate involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular pathways and physiological effects .
Comparison with Similar Compounds
Similar Compounds
Nicotinic Acid Derivatives: Compounds like nicotinamide and nicotinic acid share structural similarities.
Piperazine Derivatives: Compounds such as piperazine citrate and piperazine phosphate are structurally related.
Uniqueness
Ethyl 6-(piperazin-1-yl)nicotinate is unique due to its combined structural features of nicotinic acid and piperazine. This combination allows it to interact with a broader range of molecular targets, making it a versatile compound in research .
Biological Activity
Ethyl 6-(piperazin-1-yl)nicotinate (C12H17N3O2) is a compound that has garnered attention in biological research due to its potential therapeutic applications and mechanisms of action. This article explores its biological activity, including enzyme inhibition, receptor interactions, and anticancer properties, supported by detailed research findings and data tables.
Chemical Structure and Properties
This compound features a unique structure combining elements of nicotinic acid and piperazine, which contributes to its biological activity. The molecular formula indicates the presence of 12 carbon atoms, 17 hydrogen atoms, 3 nitrogen atoms, and 2 oxygen atoms. Its structural configuration allows for potential hydrogen bonding and electrostatic interactions with various biological receptors, which is critical for its mechanism of action.
Enzyme Inhibition
This compound has been studied for its role in enzyme inhibition. It has shown promise in inhibiting specific enzymes that are crucial in various metabolic pathways. For instance, studies indicate that this compound interacts with enzymes involved in neurotransmission, potentially altering their activity and leading to physiological effects.
Receptor Binding
The compound's ability to bind to specific receptors is significant for its pharmacological effects. Research demonstrates that it can modulate receptor activity, influencing pathways related to neurotransmission and metabolic regulation. This receptor interaction is essential for understanding its therapeutic potential in treating neurological disorders and other conditions.
Anticancer Activity
Recent studies have highlighted the anticancer properties of this compound. In vitro assays have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. The following table summarizes key findings from recent research:
Cell Line | IC50 (µM) | Effect on Cell Viability (%) |
---|---|---|
MALME-3M | 0.7 | -85.67 |
SK-MEL-5 | 0.8 | -84.06 |
SK-MEL-28 | 0.9 | -64.66 |
SF-539 | 0.5 | -97.21 |
These results indicate a broad spectrum of activity against human cancer cell lines, with significant reductions in cell viability observed across multiple types .
Mechanism of Anticancer Action
The mechanisms underlying the anticancer effects of this compound involve apoptosis induction and antiangiogenic activity. Molecular docking studies suggest that the compound may inhibit anti-apoptotic proteins such as Bcl-XL, leading to an increased ratio of pro-apoptotic to anti-apoptotic proteins, thereby promoting apoptotic cell death . Additionally, DAPI staining has shown morphological changes consistent with apoptosis in treated cells.
Study on Enzyme Inhibition
A study focusing on the enzyme inhibition properties of this compound revealed that it effectively inhibits specific enzymes involved in metabolic pathways associated with cancer progression. This study utilized various concentrations of the compound to assess its inhibitory effects on enzyme activity, demonstrating a dose-dependent response.
Clinical Implications
The potential therapeutic implications of this compound extend beyond cancer treatment. Its ability to modulate neurotransmitter systems suggests applications in neuropharmacology, particularly for conditions such as anxiety and depression where piperazine derivatives have shown efficacy.
Properties
IUPAC Name |
ethyl 6-piperazin-1-ylpyridine-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2/c1-2-17-12(16)10-3-4-11(14-9-10)15-7-5-13-6-8-15/h3-4,9,13H,2,5-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMCQVTYZNLAJHD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(C=C1)N2CCNCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90566600 | |
Record name | Ethyl 6-(piperazin-1-yl)pyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90566600 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
132521-78-9 | |
Record name | Ethyl 6-(piperazin-1-yl)pyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90566600 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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